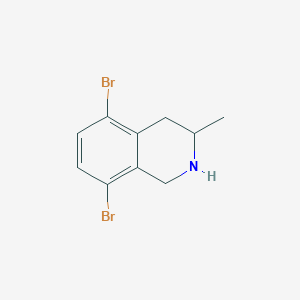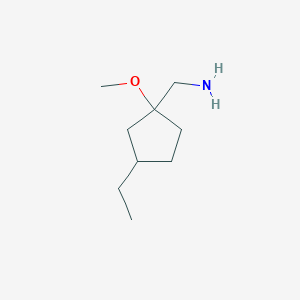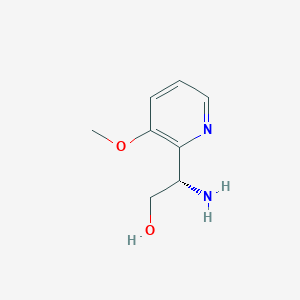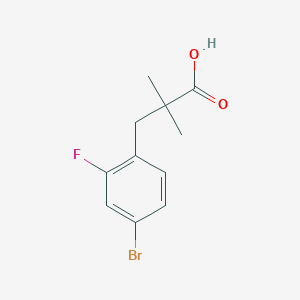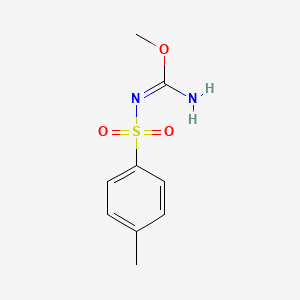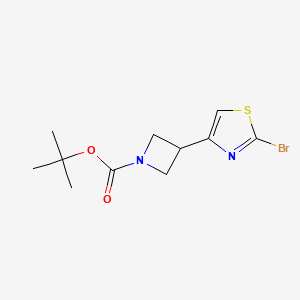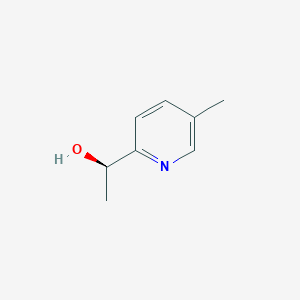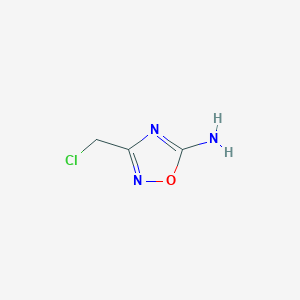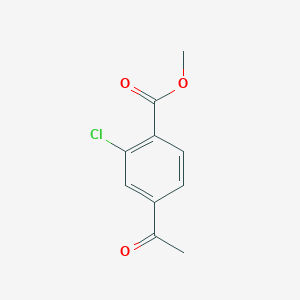
Methyl 4-acetyl-2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetyl-2-chlorobenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid and contains an acetyl group and a chlorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-acetyl-2-chlorobenzoate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of methyl 2-chlorobenzoate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-acetyl-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of methyl 4-acetyl-2-aminobenzoate or methyl 4-acetyl-2-thiolbenzoate.
Oxidation: Formation of methyl 4-carboxy-2-chlorobenzoate.
Reduction: Formation of methyl 4-(1-hydroxyethyl)-2-chlorobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-acetyl-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-acetyl-2-chlorobenzoate involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-acetylbenzoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl 2-chlorobenzoate: Lacks the acetyl group, reducing its potential for nucleophilic addition reactions.
Methyl 4-chlorobenzoate: Lacks the acetyl group, limiting its reactivity in oxidation and reduction reactions.
Uniqueness
Methyl 4-acetyl-2-chlorobenzoate is unique due to the presence of both the acetyl and chlorine groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C10H9ClO3 |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
methyl 4-acetyl-2-chlorobenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
SSSWBAUYMLQLAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


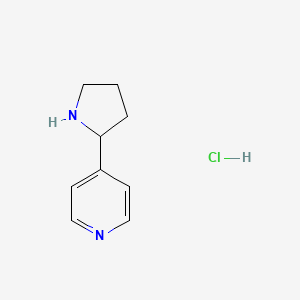
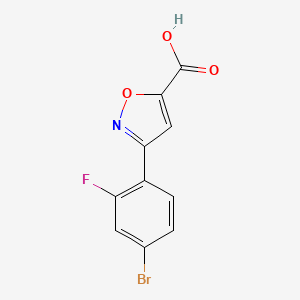
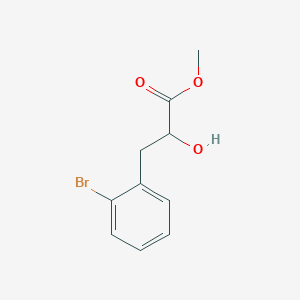

![rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid](/img/structure/B13572745.png)
